molecular formula C10H14O5S B8324712 2-(p-Toluenesulfonyloxy)-1,3-propanediol

2-(p-Toluenesulfonyloxy)-1,3-propanediol

Cat. No.: B8324712
M. Wt: 246.28 g/mol
InChI Key: MOYBWQXXNJRRHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Toluenesulfonyloxy)-1,3-propanediol is a sulfonate ester derivative of 1,3-propanediol, where the hydroxyl group at the C2 position is replaced by a p-toluenesulfonyl (tosyl) group. This substitution introduces significant reactivity, making the compound valuable as a synthetic intermediate in organic chemistry. The tosyl group acts as a robust leaving group, facilitating nucleophilic substitution reactions, which are critical in constructing complex molecules such as pharmaceuticals or polymers.

For this compound, the molecular formula is inferred as C10H14O5S, with a molecular weight of 246.28 g/mol.

Properties

Molecular Formula

C10H14O5S

Molecular Weight

246.28 g/mol

IUPAC Name

1,3-dihydroxypropan-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-9(6-11)7-12/h2-5,9,11-12H,6-7H2,1H3

InChI Key

MOYBWQXXNJRRHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CO)CO

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,3-Propanediol Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Physical State Key Applications
2-(p-Toluenesulfonyloxy)-1,3-propanediol - C10H14O5S 246.28 Tosyloxy (C2) Likely crystalline Organic synthesis intermediate
3-Phenoxy-1,2-propanediol 538-43-2 C9H12O3 168.19 Phenoxy (C3) White to off-white solid Laboratory reagent, natural product isolation
2-Phenoxy-1,3-propanediol 5800-08-8 C9H12O3 168.19 Phenoxy (C2) Not reported Glyceryl ether studies
1,3-Bis(p-toluenesulfonyloxy)-2,2-dimethylpropane 22308-12-9 C19H24O6S2 434.52 Tosyloxy (C1, C3); dimethyl (C2) Solid Crosslinking agent in polymers
2-[4-(3-Hydroxypropyl)-2-methoxyphenoxy]-1,3-propanediol - C13H20O6 272.29 Methoxyphenoxy (C2); hydroxypropyl Detected in beverages Potential biomarker in food analysis

Stability and Handling

  • Tosyl Derivatives: Require dry storage due to moisture sensitivity, whereas phenolic analogs (e.g., 3-Phenoxy-1,2-propanediol) are more stable but may require protection from light .

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